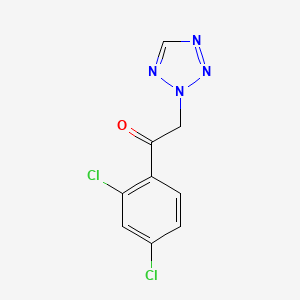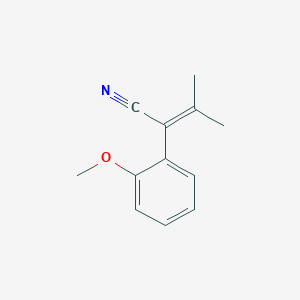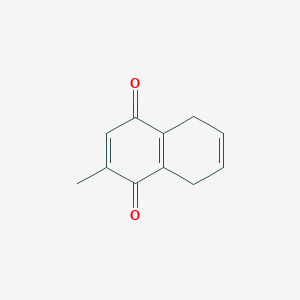
(2-Acetylthiazol-4-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetylthiazol-4-yl)methyl acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-acetyl-thiazol-4-ylmethyl ester typically involves the reaction of acetic acid with 2-acetyl-thiazole in the presence of a suitable catalyst. One common method involves the use of acid catalysts to facilitate the esterification reaction. The reaction is carried out under reflux conditions with continuous stirring to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of acetic acid 2-acetyl-thiazol-4-ylmethyl ester may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems helps in reducing production costs and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Acetylthiazol-4-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Applications De Recherche Scientifique
(2-Acetylthiazol-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of acetic acid 2-acetyl-thiazol-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
(2-Acetylthiazol-4-yl)methyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H9NO3S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
(2-acetyl-1,3-thiazol-4-yl)methyl acetate |
InChI |
InChI=1S/C8H9NO3S/c1-5(10)8-9-7(4-13-8)3-12-6(2)11/h4H,3H2,1-2H3 |
Clé InChI |
HAWACLZYEQSAQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CS1)COC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-ethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8308233.png)



![[4-(1-methyl-1H-1,2,3-triazol-4-yl)phenyl]methanol](/img/structure/B8308261.png)

